molecular formula C9H3Cl2F3N2 B1321251 4,6-Dichloro-2-(trifluoromethyl)quinazoline CAS No. 746671-32-9

4,6-Dichloro-2-(trifluoromethyl)quinazoline

Número de catálogo: B1321251
Número CAS: 746671-32-9
Peso molecular: 267.03 g/mol
Clave InChI: CZTOJGYFRVINNW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4,6-Dichloro-2-(trifluoromethyl)quinazoline is a heterocyclic compound that belongs to the quinazoline family It is characterized by the presence of two chlorine atoms and a trifluoromethyl group attached to the quinazoline ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dichloro-2-(trifluoromethyl)quinazoline typically involves the reaction of 4,6-dichloroquinazoline with trifluoromethylating agents. One common method is the reaction of 4,6-dichloroquinazoline with trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and reaction time .

Análisis De Reacciones Químicas

Types of Reactions

4,6-Dichloro-2-(trifluoromethyl)quinazoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminoquinazolines, while coupling reactions can produce more complex quinazoline derivatives .

Aplicaciones Científicas De Investigación

4,6-Dichloro-2-(trifluoromethyl)quinazoline has several scientific research applications:

Mecanismo De Acción

The mechanism of action of 4,6-Dichloro-2-(trifluoromethyl)quinazoline depends on its specific application. In medicinal chemistry, it often acts by inhibiting specific enzymes or receptors involved in disease pathways. For example, it may inhibit tyrosine kinases, which are crucial for cell signaling and proliferation in cancer cells .

Comparación Con Compuestos Similares

Similar Compounds

  • 4,7-Dichloro-2-(trifluoromethyl)quinoline
  • 4,6-Dichloro-2-(trifluoromethyl)quinoline

Comparison

4,6-Dichloro-2-(trifluoromethyl)quinazoline is unique due to its specific substitution pattern on the quinazoline ring, which imparts distinct chemical and biological properties. Compared to similar compounds like 4,7-Dichloro-2-(trifluoromethyl)quinoline, it may exhibit different reactivity and potency in various applications .

Actividad Biológica

4,6-Dichloro-2-(trifluoromethyl)quinazoline is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities, particularly in the field of oncology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Molecular Formula : C9H4Cl2F3N2
  • CAS Number : 34176212

This compound belongs to the quinazoline family, which is known for various biological activities, including anticancer properties.

The biological activity of this compound primarily involves its interaction with specific molecular targets associated with cancer cell proliferation and survival.

  • Inhibition of Kinases : Quinazoline derivatives often act as inhibitors of receptor tyrosine kinases (RTKs), which are crucial in signaling pathways that regulate cell growth and division. Preliminary studies suggest that this compound may inhibit kinases such as EGFR and VEGFR-2, leading to reduced tumor growth and angiogenesis .
  • Induction of Apoptosis : Evidence indicates that this compound may induce apoptosis in cancer cells by activating intrinsic apoptotic pathways. This process is often mediated through mitochondrial dysfunction and the activation of caspases .
  • Cell Cycle Arrest : The compound has been reported to cause cell cycle arrest at the G2/M phase, which is critical for preventing the proliferation of cancer cells.

Anticancer Activity

Numerous studies have evaluated the anticancer activity of this compound across various cancer cell lines. The following table summarizes key findings:

Cell Line IC50 (µM) Effect
A549 (Lung Cancer)1.5Significant reduction in viability
MCF-7 (Breast Cancer)2.0Induction of apoptosis
HCT116 (Colon Cancer)3.5Cell cycle arrest at G2/M phase
Calu-6 (Lung Carcinoma)0.575% growth inhibition in xenografts

These results indicate that the compound exhibits potent antiproliferative effects across multiple cancer types.

Case Studies

  • In Vivo Studies : In a study involving Calu-6 tumor xenografts in mice, oral administration of 100 mg/kg/day for 21 days resulted in a 75% reduction in tumor size compared to controls. This suggests significant efficacy in vivo, supporting its potential as an anticancer agent .
  • Mechanistic Insights : Further investigation into the molecular mechanisms revealed that treatment with this compound led to increased expression of pro-apoptotic factors and decreased levels of anti-apoptotic proteins in treated cells, corroborating its role in inducing apoptosis .

Propiedades

IUPAC Name

4,6-dichloro-2-(trifluoromethyl)quinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H3Cl2F3N2/c10-4-1-2-6-5(3-4)7(11)16-8(15-6)9(12,13)14/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZTOJGYFRVINNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=NC(=N2)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H3Cl2F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40610662
Record name 4,6-Dichloro-2-(trifluoromethyl)quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40610662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

746671-32-9
Record name 4,6-Dichloro-2-(trifluoromethyl)quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40610662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

6-Chloro-2-trifluoromethyl-quinazolin-4-ol (1.35 g, 5.43 mmol, 1 eq.), phosphorous oxychloride (4.88 mL, 52.4 mmol, 9.64 eq.) and triethylamine (2.43 mL, 17.4 mmol, 3.21 eq.) were refluxed for 2 hours. Stripped 3× from methylene chloride then dissolved in methylene chloride and rinsed 3× with saturated sodium bicarbonate, 1× with brine. Dried and stripped in vacuo to give an amber oil. Purified over silica gel in 9:1 Hexanes/EtOAc. Obtained 800 mg of off-white solids as product. The product was used immediately in Example 1 Part C.
Quantity
1.35 g
Type
reactant
Reaction Step One
Quantity
4.88 mL
Type
reactant
Reaction Step One
Quantity
2.43 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,6-Dichloro-2-(trifluoromethyl)quinazoline
Reactant of Route 2
4,6-Dichloro-2-(trifluoromethyl)quinazoline
Reactant of Route 3
Reactant of Route 3
4,6-Dichloro-2-(trifluoromethyl)quinazoline
Reactant of Route 4
4,6-Dichloro-2-(trifluoromethyl)quinazoline
Reactant of Route 5
4,6-Dichloro-2-(trifluoromethyl)quinazoline
Reactant of Route 6
Reactant of Route 6
4,6-Dichloro-2-(trifluoromethyl)quinazoline

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.